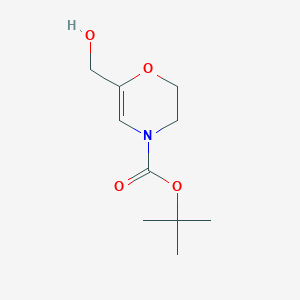

tert-butyl 6-(hydroxymethyl)-3,4-dihydro-2H-oxazine-4-carboxylate

CAS No.: 2225136-78-5

Cat. No.: VC6435148

Molecular Formula: C10H17NO4

Molecular Weight: 215.249

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2225136-78-5 |

|---|---|

| Molecular Formula | C10H17NO4 |

| Molecular Weight | 215.249 |

| IUPAC Name | tert-butyl 6-(hydroxymethyl)-2,3-dihydro-1,4-oxazine-4-carboxylate |

| Standard InChI | InChI=1S/C10H17NO4/c1-10(2,3)15-9(13)11-4-5-14-8(6-11)7-12/h6,12H,4-5,7H2,1-3H3 |

| Standard InChI Key | DXKJYXGTUJHDDV-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CCOC(=C1)CO |

Introduction

Chemical Identity and Structural Analysis

Molecular Composition

The compound’s systematic IUPAC name, tert-butyl 6-(hydroxymethyl)-3,4-dihydro-2H-oxazine-4-carboxylate, denotes a bicyclic structure comprising a partially saturated oxazine ring (Figure 1). Key functional groups include:

-

A tert-butyl ester at position 4, enhancing steric protection and solubility in nonpolar solvents.

-

A hydroxymethyl group at position 6, enabling further derivatization via oxidation or esterification.

-

A dihydro-2H-oxazine backbone, conferring rigidity and hydrogen-bonding capacity.

Table 1: Physicochemical Properties of Analogous Compounds

Note: Data extrapolated from structurally related compounds due to limited direct reports.

Spectroscopic Characterization

While spectral data for the exact compound are unavailable, analogous dihydrooxazines exhibit:

-

¹H NMR: Distinct signals for tert-butyl protons (δ 1.2–1.4 ppm), oxazine ring protons (δ 3.5–4.5 ppm), and hydroxymethyl groups (δ 4.7–5.1 ppm) .

-

IR Spectroscopy: Stretching vibrations for ester carbonyl (≈1720 cm⁻¹), hydroxyl (≈3400 cm⁻¹), and C-O-C ether linkages (≈1250 cm⁻¹) .

Synthetic Methodologies

Key Reaction Pathways

Synthesis of dihydrooxazine derivatives typically involves cyclization of β-amino alcohols or reductive amination of ketones. For tert-butyl-protected analogs, common strategies include:

-

Boc Protection: Introducing the tert-butoxycarbonyl (Boc) group via reaction with di-tert-butyl dicarbonate under basic conditions .

-

Ring-Closing Metathesis: Utilizing Grubbs catalysts to form the oxazine ring from diene precursors, followed by hydroxymethylation .

Example Protocol (Adapted from Patent WO2016201225A1) :

-

Starting Material: 5-(Hydroxymethyl)-2-nitrobenzoic acid.

-

Reduction: Catalytic hydrogenation to yield the corresponding amine.

-

Cyclization: Treatment with epichlorohydrin to form the oxazine ring.

-

Boc Protection: Reaction with Boc anhydride in tetrahydrofuran (THF) at 0°C.

-

Purification: Column chromatography (silica gel, ethyl acetate/hexane).

Yield: ~45–60% (over four steps).

Challenges in Synthesis

-

Regioselectivity: Ensuring hydroxymethyl group incorporation at position 6 requires careful control of reaction stoichiometry .

-

Steric Hindrance: Bulky tert-butyl groups may slow cyclization, necessitating elevated temperatures or prolonged reaction times .

Applications in Drug Discovery and Material Science

Pharmaceutical Intermediates

Dihydrooxazines are pivotal in synthesizing RORγ agonists, as demonstrated in WO2016201225A1 . Key attributes include:

-

Metabolic Stability: The saturated oxazine ring resists oxidative degradation in vivo.

-

Bioavailability: Tert-butyl esters enhance membrane permeability, aiding central nervous system (CNS) targeting.

Table 2: Biological Activity of Related Compounds

| Compound Class | IC₅₀ (nM) | Target |

|---|---|---|

| Oxazine Sulfonamides | 2–50 | RORγ (Nuclear Receptor) |

| Dihydroisoquinoline Carbamates | 10–100 | Serine Proteases |

Agrochemical Uses

Hydroxymethyl-oxazines serve as precursors for herbicides and fungicides. For example:

-

Fungicidal Activity: Analogous compounds inhibit chitin synthase in Fusarium species (EC₅₀: 5–20 μM) .

Future Research Directions

Unresolved Questions

-

Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral dihydrooxazines.

-

In Vivo Pharmacokinetics: Assessing absorption, distribution, and excretion profiles.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume